molecular formula C17H12Cl2N4O3S B11168345 2,5-dichloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

2,5-dichloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B11168345
M. Wt: 423.3 g/mol
InChI Key: PUMGMAMCGWHQKF-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorobenzamide moiety linked to a pyrimidinylsulfonamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichlorobenzamide Core: This step involves the chlorination of benzamide to introduce chlorine atoms at the 2 and 5 positions.

    Introduction of the Pyrimidinylsulfonamide Group: This step involves the reaction of the dichlorobenzamide intermediate with a pyrimidinylsulfonamide derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the dichlorobenzamide moiety can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-[2-(dimethylphosphoryl)phenyl]-4-pyrimidinamine
  • 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine

Uniqueness

2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise control of chemical interactions is required.

Properties

Molecular Formula

C17H12Cl2N4O3S

Molecular Weight

423.3 g/mol

IUPAC Name

2,5-dichloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C17H12Cl2N4O3S/c18-11-2-7-15(19)14(10-11)16(24)22-12-3-5-13(6-4-12)27(25,26)23-17-20-8-1-9-21-17/h1-10H,(H,22,24)(H,20,21,23)

InChI Key

PUMGMAMCGWHQKF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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